molecular formula C14H18N2O3S B8245981 Benzylhydrazine 4-methylbenzenesulfonate

Benzylhydrazine 4-methylbenzenesulfonate

Cat. No.: B8245981
M. Wt: 294.37 g/mol
InChI Key: WESZKALUZBIEAG-UHFFFAOYSA-N
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Description

Benzylhydrazine 4-methylbenzenesulfonate is a hydrazine derivative featuring a benzyl group attached to a hydrazine moiety, further modified with a 4-methylbenzenesulfonate (tosyl) group. For instance, derivatives like 1-benzyl-4-bromo-6-oxo-1,6-dihydropyridazin-3-yl 4-methylbenzenesulfonate (C₁₂H₁₁BrN₂O₂) highlight the role of the tosyl group in modifying reactivity and pharmacological properties . The compound’s synthesis likely involves coupling benzylhydrazine with 4-methylbenzenesulfonyl chloride, a common sulfonylation strategy .

Properties

IUPAC Name

benzylhydrazine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C7H8O3S/c8-9-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6,8H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESZKALUZBIEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylhydrazine 4-methylbenzenesulfonate typically involves the reaction of benzylhydrazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Benzylhydrazine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzylhydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Benzylhydrazine derivatives have been explored for their biological activities, particularly as anticancer and antimicrobial agents. Research indicates that compounds derived from benzylhydrazine can inhibit specific enzymes associated with cancer progression and bacterial growth.

  • Enzyme Inhibition : A study highlighted the effectiveness of benzenesulfonamide derivatives, including those related to benzylhydrazine, in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in several tumors. These compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective anticancer agents .
  • Antimicrobial Activity : The inhibition of carbonic anhydrases in bacteria has been linked to reduced bacterial growth, suggesting that benzylhydrazine derivatives may serve as effective antimicrobial agents .

Organic Synthesis

Benzylhydrazine 4-methylbenzenesulfonate is utilized as a reagent in various organic synthesis processes:

  • Preparation of Tosylhydrazones : This compound is a key reagent for synthesizing tosylhydrazones, which are important intermediates in organic chemistry. The reaction involves the condensation of hydrazines with carbonyl compounds to form stable hydrazones, which can further undergo transformations into more complex structures .
  • Hydrogen Donor in Reduction Reactions : It has been employed as a hydrogen donor in the semihydrogenation of ynamides. This application allows for the selective formation of Z-enamides without over-reduction or affecting other functional groups, demonstrating its utility in synthetic methodologies .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound in various applications:

Study Application Findings
Nemr et al. (2021)Anticancer ActivityCompounds showed significant inhibition of CA IX with selectivity over CA II .
AboulMagd et al. (2024)Synthesis of TosylhydrazonesDemonstrated efficiency in forming stable hydrazones for further transformations .
Azzam & Seif (2024)Biological ActivitiesExplored diverse reactions and biological activities of hydrazides derived from benzothiazoles .

Mechanism of Action

The mechanism of action of Benzylhydrazine 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site. This interaction can disrupt normal enzyme function and lead to various biochemical effects . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Hydrazine Derivatives

Table 1: Structural and Reactivity Comparison of Hydrazine Derivatives

Compound Molecular Formula Key Features Reactivity with Enaminodiketones Biological Activity
Benzylhydrazine C₇H₁₀N₂ Aromatic benzyl group enhances nucleophilicity Forms pyrazoles selectively in EtOH Mechanism-based inactivation of DBH†
Phenylhydrazine C₆H₈N₂ Smaller aromatic group, less steric hindrance Forms diverse products via radical pathways Inactivates DBH via radical trapping
Cyclohexylhydrazine C₆H₁₄N₂ Bulky cyclohexyl group reduces reactivity Low reactivity; yields pyrazole only Not reported
Benzylhydrazine 4-methylbenzenesulfonate C₁₃H₁₄N₂O₃S* Tosyl group improves solubility and stability Likely altered due to sulfonate modification Potential competitive/modified inhibition‡

†Dopamine β-hydroxylase (DBH); ‡Inference from structural analogues.
*Inferred formula.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl) hinder nucleophilic attack, reducing reactivity .
  • Electronic Effects : The benzyl group in benzylhydrazine enhances radical formation, critical for enzyme inactivation .
  • Sulfonate Modification : The 4-methylbenzenesulfonate group likely alters pharmacokinetics, as seen in analogues like Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (C₁₂H₁₆O₄S), which is used as a stable intermediate .

Sulfonate-Containing Analogues

Key Observations :

  • The tosyl group’s electron-withdrawing nature improves compound stability and modulates interactions with biological targets .
  • Sulfonate derivatives often exhibit improved aqueous solubility, critical for drug design .

Enzyme Inhibition Mechanisms

  • Benzylhydrazine : Acts as a mechanism-based inactivator of DBH, generating carbon-centered radicals via homolytic cleavage (deuterium isotope effect $ kH/kD = 13 $) .
  • This compound : While direct data is absent, structural analogues suggest competitive inhibition via phenethylamine mimicry . Contradictory evidence (mechanism-based vs. competitive) may arise from experimental contexts (e.g., enzyme isoform differences).
  • Phenethylhydrazine : Substrate for DBH, with inactivation rates influenced by ascorbate and tyramine .

Table 3: Kinetic Parameters of Hydrazine Derivatives on DBH

Compound $ k_{\text{inactivation}} $ (M⁻¹s⁻¹) Partition Ratio (Product:Inactivation) Mechanism
Benzylhydrazine 0.15 (with ascorbate) 11 (deuterated analogue) Radical-based
Phenylhydrazine 0.08 (with ascorbate) Not reported Radical-based
Phenethylhydrazine 0.12 (with ascorbate) Not reported Substrate competition

Biological Activity

Benzylhydrazine 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₂O₃S
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 555-96-4

Benzylhydrazine derivatives have been widely studied for their diverse biological activities. The sulfonate group in this compound may enhance its solubility and bioavailability, potentially influencing its pharmacological effects.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzylhydrazine derivatives. For instance, a series of substituted hydrazines, including benzylhydrazine derivatives, were synthesized and evaluated for their antibacterial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzylhydrazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings indicate that benzylhydrazine derivatives exhibit moderate antibacterial activity, suggesting potential for development as antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of benzylhydrazine compounds. A study focused on the synthesis of hydrazone derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various hydrazones derived from benzylhydrazine, the following results were observed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC₅₀ Values :
    • Benzylhydrazine derivative A: 20 µM (MCF-7)
    • Benzylhydrazine derivative B: 25 µM (HeLa)

These results suggest that modifications to the benzylhydrazine structure can enhance its anticancer properties .

Mechanistic Insights

The mechanism by which benzylhydrazine exerts its biological effects is an area of ongoing research. One proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition Studies

Benzylhydrazine has been shown to inhibit peptidylglycine alpha-amidating enzyme, which plays a crucial role in neuropeptide processing. This inhibition may contribute to its observed biological activities .

Q & A

Q. Basic

  • NMR/IR Spectroscopy : Confirm functional groups (e.g., sulfonate S=O stretches at ~1050–1150 cm⁻¹) and monitor reaction progress .
  • Single-Crystal XRD : Resolve hydrogen-bonding motifs (e.g., N–H⋯O interactions) and unit cell parameters (e.g., monoclinic P2₁/n symmetry, a = 14.6392 Å, b = 5.7111 Å) .
  • Elemental Analysis : Verify stoichiometry (e.g., C₆H₉N₂⁺·C₇H₇O₃S⁻, Mᵣ = 280.34) .

What strategies are recommended for refining the crystal structure of benzylhydrazine derivatives using SHELX software?

Q. Advanced

  • High-Resolution Data : Collect data to θ > 25° to improve R₁ values (e.g., R₁ = 0.042 for 4362 reflections) .
  • Twinning Handling : Use SHELXL’s TWIN/BASF commands for twinned datasets, common in monoclinic systems.
  • Hydrogen Placement : Mixed isotropic/anisotropic refinement for non-H atoms, with hydrogen positions derived from Fourier difference maps .

How do hydrogen bonding interactions in benzylhydrazine sulfonate salts affect their crystal packing and stability?

Advanced
The asymmetric unit typically features sulfonate O atoms as acceptors and amine N–H as donors, forming 1D chains along [010]. Key interactions include:

  • N1–H1⋯O2 (2.85 Å) and N2–H2⋯O1 (2.79 Å), creating a robust network that stabilizes the lattice .
  • Thermal Stability : Stronger networks correlate with higher melting points; TGA can quantify decomposition thresholds.

What safety protocols should be followed when handling benzylhydrazine derivatives during synthesis?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas from sulfonation) .
  • PPE : Gloves and goggles to prevent skin/eye contact with corrosive intermediates like sulfonyl chlorides .
  • Waste Disposal : Neutralize acidic residues before disposal to prevent environmental contamination.

How can in vitro microbial inhibition assays be designed to assess benzylhydrazine derivatives’ biological activity?

Q. Advanced

  • Culture Conditions : Anaerobic incubation (37°C, 12 hours) with serial dilutions (10³–10⁵) plated on nutrient agar .
  • Dose-Response : Test concentrations (e.g., 0–100 µM) and quantify colony-forming units (CFUs) post-treatment.
  • Controls : Include untreated samples and reference antibiotics to validate assay sensitivity .

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